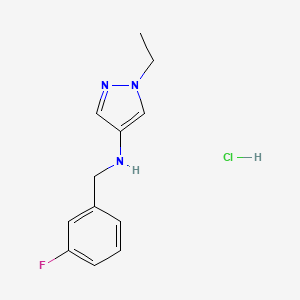![molecular formula C21H25N3O10 B12349533 D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate (9CI)](/img/structure/B12349533.png)
D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate (9CI) is a complex organic compound that belongs to the class of carbohydrate-based lactones. This compound is characterized by its unique structure, which includes a delta-lactone ring and multiple acetyl and phenylamino groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate typically involves the selective oxidation of unprotected aldoses with bromine. This process leads to the formation of the lactone ring. The compound can also be synthesized through the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .
Industrial Production Methods
Industrial production methods for this compound often involve the use of environmentally friendly synthetic methodologies. These methods aim to convert simple and available aldonolactones into more complex carbohydrate-based lactones through multi-step sequences .
化学反応の分析
Types of Reactions
D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using transition metal catalysts.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl and phenylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, transition metal complexes for dehydrogenation, and chromium (VI) reagents for further oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield various oxidized derivatives of the compound .
科学的研究の応用
D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of important bioactive compounds and natural products.
Biology: The compound’s unique structure makes it valuable for studying carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of various chemical intermediates and functional compounds.
作用機序
The mechanism of action of D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and phenylamino groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The lactone ring structure also contributes to its unique chemical properties and biological activity .
類似化合物との比較
Similar Compounds
D-Gluconolactone: A simpler lactone derived from glucose, commonly used in food and pharmaceutical industries.
D-Glucono-1,4-lactone: Another related compound with similar applications in food and medicine.
Uniqueness
D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate is unique due to its complex structure, which includes multiple functional groups and a delta-lactone ring. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various scientific fields .
特性
分子式 |
C21H25N3O10 |
|---|---|
分子量 |
479.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H25N3O10/c1-11(25)22-17-19(32-14(4)28)18(31-13(3)27)16(10-30-12(2)26)33-20(17)24-34-21(29)23-15-8-6-5-7-9-15/h5-9,16-19H,10H2,1-4H3,(H,22,25)(H,23,29)/b24-20-/t16-,17-,18-,19-/m1/s1 |
InChIキー |
WIPJJKKTCDJFST-CQPCARDBSA-N |
異性体SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\OC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


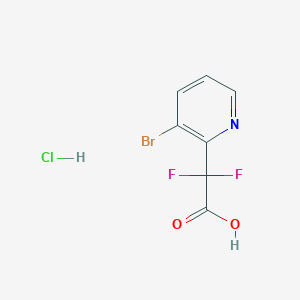
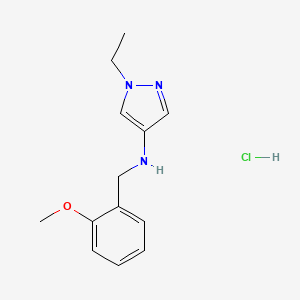
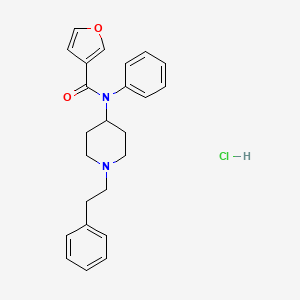

![4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride](/img/structure/B12349483.png)
![1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349489.png)
![(3S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12349496.png)
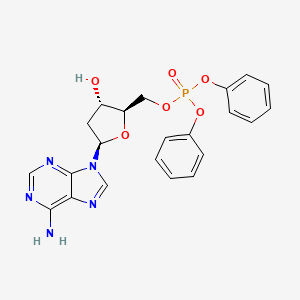
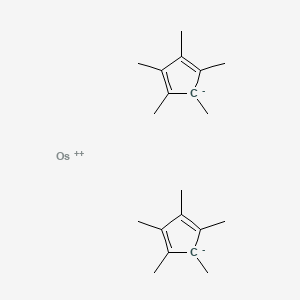
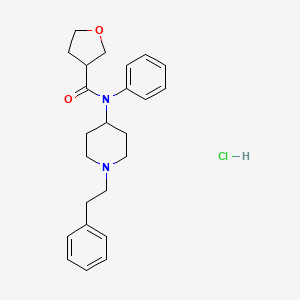
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)


